9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine

Adenosine A1 receptor Radioligand binding Purine derivative

9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine (CAS 1354448-73-9) is a synthetic purine derivative that functions as a ligand at adenosine receptor subtypes. It was disclosed in patent filings by Inotek Pharmaceuticals as part of a series of purine-based adenosine A1 receptor agonists.

Molecular Formula C11H6ClF3N6
Molecular Weight 314.65 g/mol
CAS No. 1354448-73-9
Cat. No. B1530417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine
CAS1354448-73-9
Molecular FormulaC11H6ClF3N6
Molecular Weight314.65 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)N2C=NC3=C(N=CN=C32)N)C(F)(F)F
InChIInChI=1S/C11H6ClF3N6/c12-6-1-5(11(13,14)15)2-17-9(6)21-4-20-7-8(16)18-3-19-10(7)21/h1-4H,(H2,16,18,19)
InChIKeyYTFUZPCTPXMLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine (CAS 1354448-73-9): Adenosine Receptor Ligand Sourcing Guide


9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine (CAS 1354448-73-9) is a synthetic purine derivative that functions as a ligand at adenosine receptor subtypes. It was disclosed in patent filings by Inotek Pharmaceuticals as part of a series of purine-based adenosine A1 receptor agonists [1]. The compound has documented binding affinities at the human adenosine A1, A2, and A3 receptors, as well as the adenosine transporter, curated in authoritative databases including ChEMBL (ID: CHEMBL2205239) and BindingDB (ID: BDBM108256) [2].

Why 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine Cannot Be Replaced by Generic Purine Analogs


Adenosine receptor pharmacology is exquisitely sensitive to subtle structural modifications on the purine scaffold. The 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent at the N9 position of this compound imparts a unique receptor subtype selectivity profile that differs markedly from close analogs within the same Inotek patent family. Even structurally adjacent analogs in the series—varying only in the N9 substituent—exhibit greater than 1000-fold differences in A1 versus A2 receptor selectivity [1]. Generic substitution without understanding these quantitative selectivity fingerprints risks selecting a compound with unintended receptor activation profiles, potentially compromising experimental reproducibility and target engagement fidelity [2].

Quantitative Differentiation Evidence for 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine


Adenosine A1 Receptor Affinity: 5.79 nM Ki in Radioligand Displacement Assays

This compound demonstrates a binding affinity (Ki) of 5.79 nM at the human adenosine A1 receptor, measured by displacement of [3H]2-chloro-N6-cyclopentyladenosine in membranes from cells expressing recombinant human A1 receptors [1]. Within the same assay system and patent family, the close analog BDBM108257 (US8609833, Example 88), which differs in the N9 substituent, shows a Ki of 7 nM—approximately 1.2-fold lower affinity [2]. Another analog, BDBM97465 (US8609833, Example 85), achieves a Ki of 2.63 nM, representing approximately 2.2-fold higher affinity [3]. This positions the compound as a moderate-to-high affinity A1 ligand within the series, suitable for applications where intermediate receptor occupancy is desired.

Adenosine A1 receptor Radioligand binding Purine derivative

A1/A2 Receptor Selectivity Ratio: 164-Fold Discrimination

The compound exhibits a Ki of 951 nM at the human adenosine A2 receptor in radioligand displacement assays, yielding an A1/A2 selectivity ratio of approximately 164-fold (951 nM / 5.79 nM) [1]. In comparison, the analog BDBM108257 (US8609833, Ex. 88) shows an A2 Ki of 10,000 nM, corresponding to an A1/A2 selectivity ratio of approximately 1,429-fold (10,000 nM / 7 nM)—roughly 8.7-fold more A1-selective than the target compound [2]. Conversely, the higher-affinity A1 analog BDBM97464 (US8609833, Ex. 86; A1 Ki = 0.970 nM) displays an A2 Ki of 4,690 nM, yielding an A1/A2 selectivity ratio of approximately 4,835-fold [3]. This data establishes the target compound as having a meaningfully distinct selectivity window—less sharply A1-selective than certain analogs—making it a candidate for studies requiring balanced engagement across adenosine receptor subtypes.

Receptor selectivity Adenosine A2 receptor Off-target profiling

A1/A3 Receptor Selectivity Window: Moderate Discrimination Across Subtypes

At the human adenosine A3 receptor, the compound displays a Ki of 216 nM, corresponding to an A1/A3 selectivity ratio of approximately 37-fold (216 nM / 5.79 nM) [1]. The close analog BDBM108257 (Ex. 88) exhibits an A3 Ki of 900 nM, yielding an A1/A3 ratio of approximately 129-fold—roughly 3.5-fold greater A1-over-A3 discrimination [2]. This narrower A1/A3 selectivity window for the target compound may be advantageous in experimental paradigms where concomitant A3 receptor engagement contributes to the biological response being studied, or where the user requires a probe with less stringent subtype exclusivity.

Adenosine A3 receptor Subtype selectivity GPCR pharmacology

Adenosine Transporter Interaction: Low-Affinity Engagement Distinguishes from Receptor Activity

The compound was tested for inhibition of the adenosine transporter P2 type (Trypanosoma brucei) and exhibited a Ki of 12,300 nM (12.3 µM), measured by displacement of [2-3H]adenosine [1]. This transporter affinity is approximately 2,124-fold weaker than its A1 receptor affinity (12,300 nM / 5.79 nM), confirming that the compound preferentially engages adenosine receptors over the transporter at pharmacologically relevant concentrations. In contrast, the analog BDBM108257 (Ex. 88), which shows a comparable A1 Ki of 7 nM, has no reported transporter binding data in the same database, preventing direct comparison. The availability of this off-target profiling data provides a quantitative basis for excluding transporter-mediated confounding effects in cellular assays.

Adenosine transporter Polypharmacology Trypanosoma brucei

Molecular Determinants of Selectivity: The 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Substituent

The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group at the N9 position of the purine scaffold is a key structural determinant of the compound's receptor binding profile. Comparative analysis of analogs within the Inotek patent series reveals that subtle changes in the N9 substituent produce large shifts in receptor subtype selectivity: compound BDBM108257 (Ex. 88) with a distinct N9 group achieves an A1/A2 selectivity of 1,429-fold vs. 164-fold for the target compound [1]. The electron-withdrawing trifluoromethyl and chlorine substituents on the pyridine ring modulate the electron density of the purine core, which influences π-stacking interactions with receptor binding pocket residues—a phenomenon consistent with structure-activity relationships established across purinergic GPCR ligand classes [2].

Structure-activity relationship N9 substituent Purine scaffold

Recommended Application Scenarios for 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine


Adenosine A1 Receptor Pharmacology: Radioligand Binding and Competition Studies

With a documented A1 Ki of 5.79 nM and a quantitative selectivity profile across A2 (164-fold) and A3 (37-fold) subtypes, this compound is suitable as a reference ligand for adenosine A1 receptor binding assays. Its moderate A1/A2 selectivity makes it appropriate for competition binding experiments where distinguishing A1-specific displacement from A2 cross-reactivity is analytically important [1].

Cardioprotection and Ischemia-Reperfusion Injury Models

The parent patent (US8609833) explicitly claims methods for protecting cardiac tissue against myocardial damage during cardioplegia and treating ischemic conditions using purine derivatives of this structural class [1]. The compound's A1 agonist activity is mechanistically linked to cardioprotective signaling via adenosine A1 receptor-mediated reduction of oxygen demand. Its intermediate affinity and selectivity profile may provide a therapeutic window distinct from higher-affinity, more selective analogs that could limit dose-dependent off-target effects.

Intraocular Pressure Reduction and Glaucoma Research

The related Inotek patent US8470800 demonstrates that selective adenosine A1 agonists reduce intraocular pressure (IOP) in human subjects [1]. Compounds from this purine series with defined A1 selectivity profiles—including the target compound's 164-fold A1/A2 and 37-fold A1/A3 ratios—are relevant for preclinical glaucoma models where balanced receptor engagement may influence efficacy and tolerability.

Chemical Biology Probe Development and Structure-Activity Relationship (SAR) Studies

The well-documented binding data across three adenosine receptor subtypes (A1, A2, A3) and the adenosine transporter makes this compound a valuable tool compound for SAR campaigns [1]. Its position within a patent series of structurally characterized analogs enables systematic investigation of how N9 substituent modifications alter receptor subtype selectivity—a critical consideration for medicinal chemistry programs targeting purinergic GPCRs [2].

Quote Request

Request a Quote for 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.